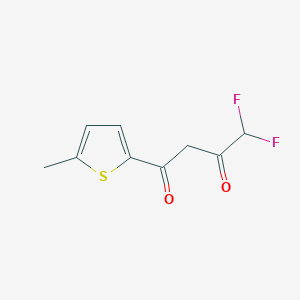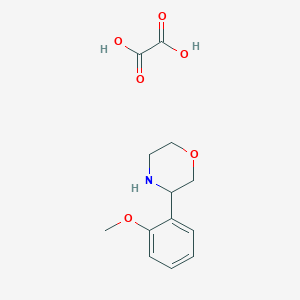
3-(2-Methoxyphenyl) morpholine oxalate
概要
説明
3-(2-Methoxyphenyl) morpholine oxalate is a chemical compound with the molecular formula C13H17NO6. It is a white to yellow solid and is primarily used in research settings. The compound is known for its unique structure, which includes a morpholine ring substituted with a 2-methoxyphenyl group and an oxalate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl) morpholine oxalate typically involves the reaction of 2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final step involves the formation of the oxalate salt by reacting the morpholine derivative with oxalic acid. The reaction conditions generally include:
Temperature: 0-8°C for storage and handling.
Solvents: Commonly used solvents include ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and filtration to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl) morpholine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Phenol derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted morpholine derivatives.
科学的研究の応用
3-(2-Methoxyphenyl) morpholine oxalate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl) morpholine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:
Signal transduction pathways: Modulating cellular responses.
Enzymatic pathways: Inhibiting or activating specific enzymes.
類似化合物との比較
Similar Compounds
- 3-(2-Hydroxyphenyl) morpholine oxalate
- 3-(2-Chlorophenyl) morpholine oxalate
- 3-(2-Nitrophenyl) morpholine oxalate
Uniqueness
3-(2-Methoxyphenyl) morpholine oxalate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical behaviors and applications.
特性
IUPAC Name |
3-(2-methoxyphenyl)morpholine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGOGHVKXIBNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




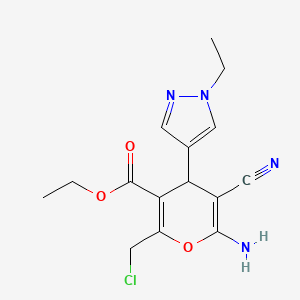



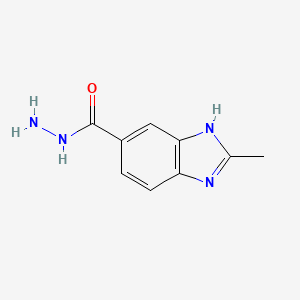
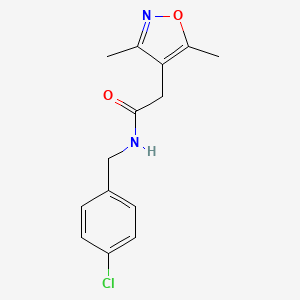
![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
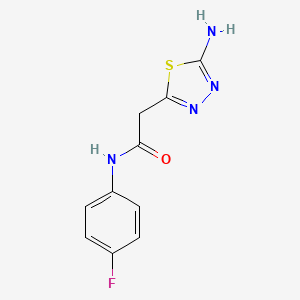
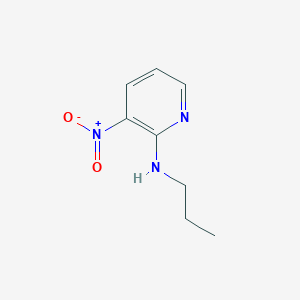
![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)

